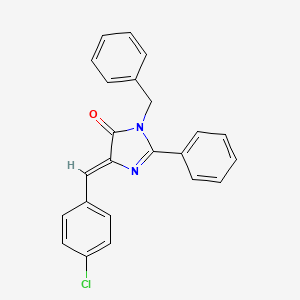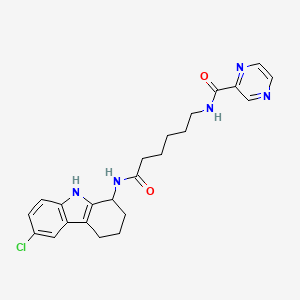
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a tetrahydrocarbazole moiety, and an indole carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, which is then reacted with N-Boc-1,3-diaminopropane in the presence of toluene-4-sulfonic acid in toluene at 140°C for 16 hours under an inert atmosphere . This intermediate is then reduced using sodium tetrahydroborate in methanol at 0-80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and indole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Uniqueness
What sets N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H23N3O2 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-26-12-11-15-17(6-4-8-21(15)26)23(27)25-20-7-3-5-16-18-13-14(28-2)9-10-19(18)24-22(16)20/h4,6,8-13,20,24H,3,5,7H2,1-2H3,(H,25,27) |
Clave InChI |
CMABLGKMIGIQME-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C=CC=C21)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide](/img/structure/B12172547.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12172548.png)
![1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide](/img/structure/B12172549.png)

![6-(thiophen-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12172560.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12172563.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide](/img/structure/B12172590.png)
![{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12172591.png)
![N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12172595.png)
![N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12172599.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12172605.png)
![N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12172607.png)
